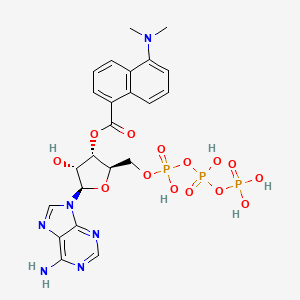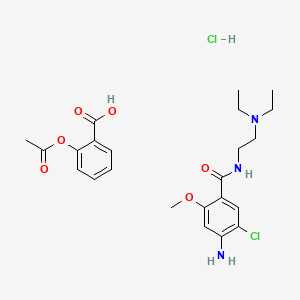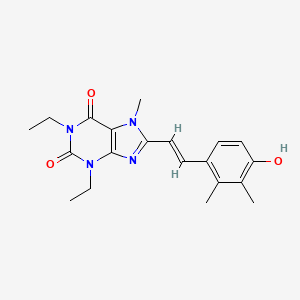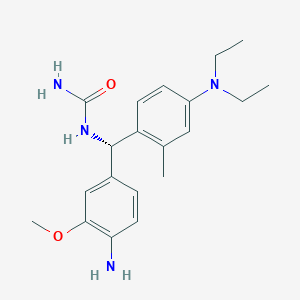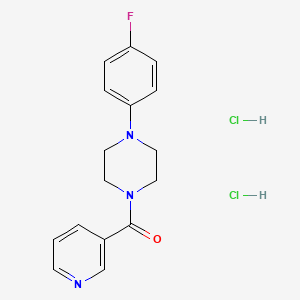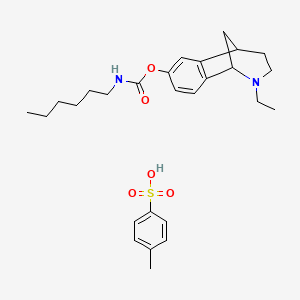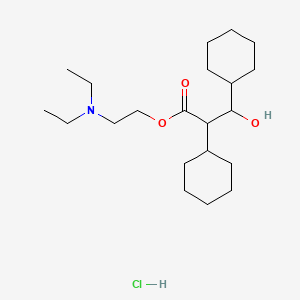
2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is a chemical compound with the molecular formula C21H35NO3·HCl. It is known for its unique structure, which includes a diethylamino group and two cyclohexyl rings. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride typically involves the esterification of 2,3-dicyclohexylhydracrylic acid with 2-(diethylamino)ethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
- 2-(Diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate;hydrochloride
- 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin;hydrochloride
Uniqueness
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is unique due to its dual cyclohexyl rings, which impart distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and contributes to its specific chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
95135-80-1 |
|---|---|
Molekularformel |
C21H40ClNO3 |
Molekulargewicht |
390.0 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C21H39NO3.ClH/c1-3-22(4-2)15-16-25-21(24)19(17-11-7-5-8-12-17)20(23)18-13-9-6-10-14-18;/h17-20,23H,3-16H2,1-2H3;1H |
InChI-Schlüssel |
HEMOZXCBFGSEIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C(C2CCCCC2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







